molecular formula C20H22N2O3 B7166749 N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-3-methoxybenzamide

N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-3-methoxybenzamide

Cat. No.: B7166749
M. Wt: 338.4 g/mol
InChI Key: PBPPVRCIGLEBPQ-UHFFFAOYSA-N
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Description

N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-3-methoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzylazetidine moiety, which is a four-membered nitrogen-containing ring, and a methoxybenzamide group, which is a benzene ring substituted with a methoxy group and an amide group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-9-5-8-17(11-18)20(24)21-12-19(23)22-13-16(14-22)10-15-6-3-2-4-7-15/h2-9,11,16H,10,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPPVRCIGLEBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)N2CC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-3-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzylazetidine: The synthesis begins with the formation of the benzylazetidine ring. This can be achieved by reacting benzylamine with a suitable azetidinone precursor under basic conditions.

    Coupling with Methoxybenzoyl Chloride: The benzylazetidine intermediate is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of large-scale reactors to accommodate higher production volumes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the benzene ring or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines, and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-3-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide
  • 1-(3-Benzylazetidin-1-yl)prop-2-en-1-one
  • 3-(Prop-1-en-2-yl)azetidin-2-one

Uniqueness

N-[2-(3-benzylazetidin-1-yl)-2-oxoethyl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylazetidine moiety and methoxybenzamide group make it a versatile compound for various applications, distinguishing it from other similar compounds.

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